molecular formula C17H18N2O2S B500680 ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B500680
M. Wt: 314.4g/mol
InChI Key: MWAFUYZPEXGPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a cyano group, a methylthio group, and a phenyl group attached to a dihydropyridine ring. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde and malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is not fully understood. it is believed to interact with molecular targets such as calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate calcium ion flow in cells, affecting various physiological processes. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.

Uniqueness

ETHYL 5-CYANO-2-METHYL-6-(METHYLSULFANYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of the cyano and methylthio groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-6-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O2S/c1-4-21-17(20)14-11(2)19-16(22-3)13(10-18)15(14)12-8-6-5-7-9-12/h5-9,15,19H,4H2,1-3H3

InChI Key

MWAFUYZPEXGPIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C#N)SC)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C#N)SC)C

Origin of Product

United States

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